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Compound of Interest

9-Methyl-6-oxa-2,9-

Compound Name: diazaspiro[4.5]decan-8-one
hydrochloride

CAS No.: 1609395-85-8

Cat. No.: B1379752

Get Quote

Executive Summary

The transition from planar aromatic scaffolds to three-dimensional (

) spirocyclic systems represents a critical evolution in modern drug discovery, often described
as the "Escape from Flatland." Oxa-azaspiro lactams—specifically scaffolds like 1-oxa-4,9-
diazaspiro[5.5]undecan-2-one and 1-oxa-8-azaspiro[4.5]decan-2-one—have emerged as
privileged structures. These scaffolds offer a unique combination of high fraction of

carbons (

), improved water solubility, and metabolic stability compared to their flat heteroaromatic
analogs.

This guide provides a technical comparative analysis of these derivatives, focusing on their
application as Sigma-1 receptor (
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R) ligands and Dual

-Opioid Receptor (MOR) agonists, supported by experimental protocols and performance
metrics.

Part 1: Structural Rationale & Physicochemical

Advantages|[1][2]
The "Escape from Flatland"

Traditional drug discovery relies heavily on bis-aryl/heteroaryl scaffolds. While synthetically
accessible, these "flat" molecules often suffer from poor solubility and rapid metabolic
clearance. Oxa-azaspiro lactams introduce a quaternary carbon center, forcing the two rings
into a perpendicular orientation.

e Vector Positioning: The spiro center allows substituents to explore 3D chemical space,
accessing binding pockets unavailable to planar molecules.

e Metabolic Shielding: The steric bulk of the spiro-fusion protects the core lactam/urea linkages
from hydrolytic enzymes and reduces the accessible surface area (ASA) for CYP450
oxidation.

» Basicity Modulation: The oxygen atom in the oxa-azaspiro ring inductively withdraws electron
density, modulating the

of the adjacent nitrogen (in diazaspiro systems), thereby improving membrane permeability (

).

Part 2: Comparative Performance Analysis

The following analysis compares the performance of Scaffold A (Spiro[5.5] system) against
Scaffold B (Spiro[4.5] system) and a Reference Flat Analog in the context of Sigma-1 receptor (

R) affinity and selectivity.
Case Study: Optimization of dual MOR/

R ligands for pain management.
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Table 1: Comparative Profile of Oxa-Azaspiro

Derivatives[3]

Metric

Scaffold A: 1-oxa-
4,9-
diazaspiro[5.5]undec
an-2-one

Scaffold B: 1-oxa-8-
azaspiro[4.5]decan-
2-one

Reference Flat
Analog (Phenyl-
piperidine)

Primary Target (

R)

0.47 —12.1 nM (High
Affinity)

15 — 45 nM (Moderate
Affinity)

> 100 nM (Low
Affinity)

Selectivity (

/

)

High (> 40-fold)

Moderate (2 — 10-fold)

Low (Non-selective)

Metabolic Stability (

> 60 min (Human

) ~ 45 min <20 min
) Microsomes)
Lipophilicity ( 2.1 - 2.8 (Optimal e o 3.5 4.5 (High
) CNS penetration) ' ' lipophilicity risk)
High (> 200 High (> 250 Low (< 50
Solubility (aq)
M) M) M)
Dual MOR agonism / Selective
Key Mechanism Non-specific binding
R antagonism R agonism

Analysis:

» Scaffold A demonstrates superior selectivity and potency for dual-target engagement (MOR/

R). The [5.5] ring size provides the optimal distance between the basic nitrogen and the
aromatic features required for the pharmacophore.

» Scaffold B is highly soluble but slightly less potent for this specific dual-target profile, though

it remains an excellent candidate for pure
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R radioligands (e.qg.,
F-labeled tracers).

» Flat Analog: Suffers from high lipophilicity (high LogD), leading to off-target effects and rapid
metabolic clearance.

Part 3: Mechanism of Action & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for
optimizing oxa-azaspiro lactams.
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Oxa-Azaspiro Scaffold Selection

Ring Size Variation

Spiro[4.5] Spiro[5.5]
(1-oxa-8-azaspiro) (1-oxa-4,9-diazaspiro)

Target Profile?

Radioligand / Imaging Dual Mechanism (MOR/Sigma)
High Solubility Required Balanced Lipophilicity

N-Substitution (Distal N) Lactam/Urea Modification
Modulates Potency Modulates H-Bonding

Candidate: [18F]-Tracer Candidate: Analgesic

(High Brain Uptake) (Reduced Constipation)
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Figure 1: Strategic decision tree for selecting between Spiro[4.5] and Spiro[5.5] scaffolds based
on therapeutic intent (Imaging vs. Therapy).

Part 4: Synthetic Protocol (Self-Validating)

Objective: Synthesis of the core 1-oxa-4,9-diazaspiro[5.5]undecan-2-one scaffold. Rationale:
This protocol utilizes a cyclization strategy that ensures the formation of the spiro-quaternary
center with high regioselectivity.

Reagents & Equipment[1]

 Starting Material: 4-Piperidinone hydrochloride hydrate.
e Reagents: 2-Aminoethanol (or derivative), Di-tert-butyl dicarbonate (

), Carbonyldiimidazole (CDI) or Phosgene equivalent (Triphosgene), Base (

).

o Equipment: High-pressure reaction vial, LC-MS, Flash Chromatography system.

Step-by-Step Methodology

e N-Protection (Validation Step):

[¢]

Dissolve 4-piperidinone HCI (1.0 eq) in DCM/Water (1:1). Add

(2.5 eq) and
(1.1 eq).

Stir at RT for 4h.

[e]

o

Checkpoint: Monitor by TLC (Hex/EtOAc 3:1). Disappearance of baseline amine indicates
completion.

o

Isolate N-Boc-4-piperidinone.

e Spiro-Ring Formation (The Critical Step):
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o Reactants: Dissolve N-Boc-4-piperidinone (1.0 eq) and 2-aminoethanol (1.2 eq) in
Toluene.

o Conditions: Reflux with a Dean-Stark trap to remove water (formation of imine/oxazolidine
intermediate).

o Note: This step often forms a spiro-oxazolidine intermediate in situ.
o Cyclization: Cool to

. Add Triphosgene (0.4 eq) and
(3.0 eq) slowly (Exothermic!).

o Stir at RT for 12h.

o Mechanism:[1][2] The amino alcohol attacks the ketone; the resulting intermediate is
trapped by the phosgene equivalent to close the 5- or 6-membered lactam/urea ring.

o Purification & Validation:
o Quench with sat.

. Extract with EtOAcC.

o Purification: Silica gel chromatography (0-10% MeOH in DCM).
o Verification:

-NMR must show the disappearance of the ketone carbonyl signal (~208 ppm in

) and appearance of the urea/lactam carbonyl (~155-160 ppm).

Synthetic Workflow Diagram
. 3 Imine Formation 3 Cyclization Deprotection Spiro Scaffold
N-Boc Protection (Dean-Stark) (TFA/DCM) (Free Amine)

Click to download full resolution via product page
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Figure 2: Linear synthetic workflow for the construction of the oxa-azaspiro core.

Part 5: Biological Evaluation Protocols
Sigma-1 Receptor Binding Assay

To validate the affinity (

) of the derivatives.

 Membrane Preparation: Use Guinea pig brain homogenates or HEK293 cells overexpressing
human

R.

o Radioligand:

(specific for

).

e Protocol:
o Incubate membranes (50

g protein) with radioligand (2 nM) and test compound (
to
M) in Tris-HCI buffer (

7.4) for 120 min at

o Non-specific binding: Determine using 10

M Haloperidol.

o Termination: Rapid filtration through GF/B filters using a cell harvester.

o Analysis: Measure radioactivity via liquid scintillation counting. Calculate
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and convert to

using the Cheng-Prusoff equation.
Metabolic Stability (Microsomal Stability)
e System: Human Liver Microsomes (HLM).
 Protocol:
o Incubate test compound (1

M) with HLM (0.5 mg/mL) in phosphate buffer (
7.4).

o Initiate reaction with NADPH-regenerating system.

o Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold
Acetonitrile containing internal standard.

o Analysis: LC-MS/MS quantification of parent compound remaining.
o Calculation: Plot In(% remaining) vs. time to determine

and intrinsic clearance (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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